molecular formula C21H36ClNO2 B2981246 1-(2,4-Di-tert-butylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride CAS No. 1185146-49-9

1-(2,4-Di-tert-butylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2981246
CAS No.: 1185146-49-9
M. Wt: 369.97
InChI Key: BHFJTSJQQNCMSW-UHFFFAOYSA-N
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Description

1-(2,4-Di-tert-butylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H36ClNO2 and its molecular weight is 369.97. The purity is usually 95%.
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Scientific Research Applications

Copper Complexes and Radical Reactions

Research on copper complexes, such as the study by Speier et al. (1996), investigates the aerobic reactions of ammonia and catechol derivatives, leading to the formation of complexes with significant ferromagnetic exchange due to copper-radical interactions. These findings could be relevant in developing materials with specific magnetic properties or in catalysis research (Speier, Csihony, Whalen, & Pierpont, 1996).

Zinc Complexes and Radical Stability

Orio et al. (2010) studied zinc complexes with Schiff and Mannich bases, revealing insights into the electrochemical behavior and stability of radical species. Such research might inform the design of stable radical-containing compounds for various applications, including organic electronics or as radical scavengers (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).

Protective Strategies in Organic Synthesis

Ramesh et al. (2005) explored the selective deblocking of propargyl carbonates over carbamates, offering orthogonal protection strategies valuable in synthetic organic chemistry, especially in the synthesis of complex organic molecules (Ramesh, Bhat, & Chandrasekaran, 2005).

Anti-inflammatory Compounds

The synthesis and evaluation of specific pyrrolidin-2-ones by Ikuta et al. (1987) for potential anti-inflammatory and analgesic properties highlight the pharmaceutical applications of compounds with pyrrolidine structures. Such research is crucial for drug discovery and development (Ikuta, Shirota, Kobayashi, Yamagishi, Yamada, Yamatsu, & Katayama, 1987).

Electropolymerization for Electrochromic Materials

Choi et al. (2004) reported on the electropolymerization of perylene diimide derivatives, leading to materials with potential applications in electrochromic devices and photoluminescent materials. This research is relevant for the development of new materials for energy-efficient displays and lighting (Choi, Ko, Moon, & Lee, 2004).

Properties

IUPAC Name

1-(2,4-ditert-butylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO2.ClH/c1-20(2,3)16-9-10-19(18(13-16)21(4,5)6)24-15-17(23)14-22-11-7-8-12-22;/h9-10,13,17,23H,7-8,11-12,14-15H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFJTSJQQNCMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(CN2CCCC2)O)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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